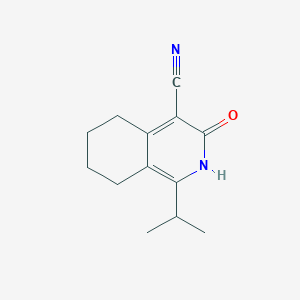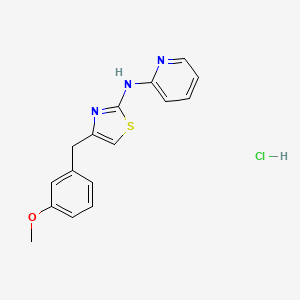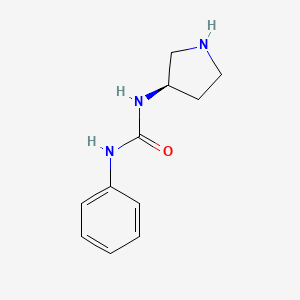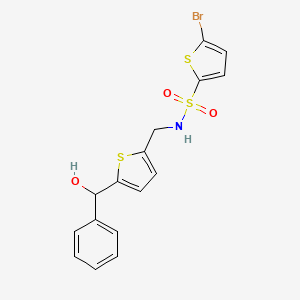![molecular formula C17H11ClINO3 B2503203 4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one CAS No. 861211-36-1](/img/structure/B2503203.png)
4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is a derivative of oxazolone, which is a heterocyclic compound containing an oxygen and a nitrogen atom in a five-membered lactam ring. The structure of this compound suggests potential reactivity due to the presence of methylene and halogen substituents, which may participate in various chemical reactions.
Synthesis Analysis
The synthesis of oxazolone derivatives can be achieved through reactions involving activated methylene compounds under acidic or basic conditions, as demonstrated in the synthesis of 2H-pyran-2-ones . Additionally, the reaction of 4-chloromethylene-2-phenyl-5(4H)-oxazolone with other reagents can lead to the formation of complex pyranone compounds . These methods provide a basis for the synthesis of the compound , although the specific synthesis route for 4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of oxazolone derivatives can be elucidated using techniques such as NMR spectroscopy and single-crystal X-ray diffraction . These techniques allow for the determination of the arrangement of atoms within the molecule and the identification of functional groups that may influence the compound's reactivity and interactions.
Chemical Reactions Analysis
Oxazolone compounds can undergo various chemical reactions, including those with hydrazine hydrate, nitrous acid, and amines, leading to different products depending on the reaction conditions and the substituents present on the oxazolone ring . The presence of a methylene group adjacent to the oxazolone ring, as in the compound of interest, suggests potential for additional reactivity, such as Michael-type additions or condensation reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one are not provided in the papers, general properties of oxazolone derivatives can be inferred. These compounds typically exhibit solid-state properties and have defined melting points. Their solubility can vary depending on the nature of the substituents and the solvent used. The presence of halogen atoms may also influence the compound's density and refractive index.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Synthon for the Synthesis of Pyran-2-ones : Utilized as a synthon in the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, demonstrating its role in facilitating complex chemical reactions (Kočevar et al., 1992).
Structural Analysis
- Crystal Structure Studies : Employed in crystallography to understand molecular conformations and interactions. For example, analysis of the crystal structure of related compounds provides insights into the spatial arrangement of molecules and intermolecular interactions (Chelli et al., 2016).
Chemical Properties
- Understanding Electron Demand in Cycloadditions : The compound's derivatives are used to study electron demand in Diels–Alder cycloadditions, highlighting its role in understanding chemical reactivity and bond formation (Afarinkia et al., 2004).
Pharmaceutical Research
- Immunomodulatory Properties : Certain oxazolone derivatives, including those related to the compound , have been synthesized and assessed for their immunomodulatory properties, indicating potential pharmacological applications (Mesaik et al., 2004).
Fluorescence Studies
- Investigating Fluorescence Properties : The compound's derivatives have been synthesized and their fluorescence properties studied, suggesting applications in materials science and chemical sensing (Li et al., 2017).
Eigenschaften
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(2-iodophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO3/c1-22-15-7-6-10(8-12(15)18)9-14-17(21)23-16(20-14)11-4-2-3-5-13(11)19/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQANQPIPMXYZAK-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-chloro-4-methoxyphenyl)methylene]-2-(2-iodophenyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-[(3-methylthiophen-2-yl)methoxy]pyrazine](/img/structure/B2503120.png)



![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2503125.png)
![[2-(Azepan-1-yl)pyridin-4-yl]methanamine](/img/structure/B2503126.png)
![2-{[4-(1,3-benzodioxol-5-ylamino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}ethanol](/img/structure/B2503130.png)
![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2503132.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2503134.png)

![N-benzo[e][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2503137.png)

![2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2503139.png)
